Methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF4O2/c1-16-8(15)4-2-5(9(12,13)14)6(10)3-7(4)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXJBKDDRUDXKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Fluorination Sequence
The introduction of bromine and fluorine substituents onto the benzene ring is typically achieved through electrophilic aromatic substitution (EAS). Source indicates that bromination precedes fluorination due to the directing effects of the trifluoromethyl group. For example, bromine (Br₂) in acetic acid at -15–100°C selectively substitutes the para position relative to the trifluoromethyl group, yielding 4-bromo-2-fluoro-5-(trifluoromethyl)benzene intermediates. Subsequent fluorination using hydrogen fluoride (HF) or fluorinating agents like Selectfluor® completes the halogenation sequence.
Catalytic Bromination
Copper-based catalysts, such as CuBr or CuCl, enhance regioselectivity during bromination. In one protocol, m-trifluoromethylbenzene derivatives treated with Br₂ in the presence of Cu powder at 80°C achieved 92% bromination efficiency at the para position. The trifluoromethyl group’s strong electron-withdrawing nature directs electrophiles to specific ring positions, minimizing byproducts.
Nitration and Subsequent Functionalization
Nitro Group Introduction
Nitration of halogenated intermediates is critical for subsequent amine formation. Concentrated HNO₃ and H₂SO₄ at 0–100°C introduce nitro groups ortho to the fluorine substituent, forming 4-bromo-2-fluoro-5-(trifluoromethyl)nitrobenzene. This step requires careful temperature control to prevent over-nitration or decomposition.
Reduction to Amine
Nitro groups are reduced to amines using iron powder in acetic acid or catalytic hydrogenation. Source reports an 85% yield when using Fe powder in AcOH at 20°C for 2 hours, producing 4-bromo-2-fluoro-5-(trifluoromethyl)aniline. Alternative methods employ SnCl₂ in HCl, though iron-mediated reductions are preferred for scalability and cost efficiency.
Esterification Techniques
Methyl Ester Formation
Esterification of the carboxylic acid precursor (4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid) is achieved via Fischer esterification or alkylation. The latter method, using methyl iodide (CH₃I) and Cs₂CO₃ in DMF at 20°C, achieves 97% yield by activating the carboxylate ion for nucleophilic attack.
Table 1: Esterification Conditions and Yields
Direct Esterification of Acid Chlorides
Reacting 4-bromo-2-fluoro-5-(trifluoromethyl)benzoyl chloride with methanol in the presence of triethylamine (Et₃N) provides an alternative pathway. This method avoids strong acids, making it suitable for acid-sensitive substrates.
Comparative Analysis of Synthetic Routes
Multi-Step vs. Convergent Synthesis
Traditional linear synthesis (halogenation → nitration → amination → esterification) offers modularity but accumulates intermediate purification steps, reducing overall yield. Convergent approaches, such as coupling pre-functionalized fragments, may improve efficiency but require advanced coupling reagents (e.g., Pd catalysts for Suzuki reactions).
Yield Optimization Challenges
The trifluoromethyl group’s steric bulk and electron-withdrawing effects complicate regioselectivity. For instance, bromination at the para position is favored (>90%), but competing ortho substitution can occur if reaction temperatures exceed 100°C . Similarly, esterification with bulkier alcohols (e.g., tert-butanol) under standard conditions yields <50%, necessitating optimized protocols.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, with palladium or copper catalysts.
Coupling Reactions: Boronic acids or esters, with palladium catalysts and bases like potassium carbonate.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Reactions: Substituted benzoates
Coupling Reactions: Biaryl compounds
Reduction Reactions: Alcohol derivatives
Scientific Research Applications
Scientific Research Applications
Methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate serves as a crucial intermediate in various scientific research applications:
1. Organic Synthesis
- Building Block : It is utilized as a key building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions such as Suzuki-Miyaura coupling, where it can react with boronic acids to form biaryl compounds .
- Substitution Reactions : The compound can undergo nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles (e.g., amines or thiols), facilitating the creation of diverse derivatives.
2. Medicinal Chemistry
- Drug Discovery : Its structural features make it a candidate for drug discovery, particularly in synthesizing fluorinated pharmaceuticals which often exhibit enhanced metabolic stability and biological activity.
- Biological Activity : Preliminary studies suggest potential interactions with various biological targets, including enzymes and receptors, which may lead to therapeutic applications.
3. Material Science
- Agrochemicals : The compound is also explored in the development of agrochemicals due to its reactivity and ability to form stable products.
- Polymer Development : In materials science, it contributes to the synthesis of new polymers and coatings that require specific chemical properties imparted by fluorinated structures.
Case Studies and Research Findings
Several studies have highlighted the effectiveness and versatility of this compound in various applications:
Mechanism of Action
The mechanism of action of Methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate in chemical reactions involves the activation of the bromine atom for substitution or coupling reactions. The presence of electron-withdrawing groups such as fluorine and trifluoromethyl enhances the reactivity of the compound, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The compound’s reactivity and physicochemical properties are heavily influenced by the positions and types of substituents. Below is a comparative analysis with key analogs:
Table 1: Structural and Electronic Comparison
Key Observations:
Electronic Effects :
- The trifluoromethyl group (-CF₃) in the target compound enhances electron withdrawal, stabilizing the aromatic ring against electrophilic attack compared to methoxy-containing analogs (e.g., CAS 1193162-25-2) .
- Substitution of fluorine with chlorine (CAS 1810791-01-5) increases the compound’s electrophilicity due to chlorine’s higher electronegativity and polarizability .
Functional Group Impact :
- Carboxylic acid derivatives (e.g., CAS 95383-26-9) exhibit higher acidity (pKa ~2-3) compared to the esterified target compound, which is more lipophilic and hydrolytically stable .
Table 2: Application Comparison
Physicochemical Properties
Limited data on boiling/melting points are available in the evidence, but trends can be inferred:
Biological Activity
Methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural components:
- Bromine (Br) : A halogen that often enhances biological activity.
- Fluorine (F) : Known to increase lipophilicity and metabolic stability.
- Trifluoromethyl group (CF₃) : Enhances binding affinity to biological targets.
The molecular formula for this compound is C₉H₅BrF₄O₂, with a molecular weight of approximately 305.03 g/mol. The presence of multiple electronegative atoms significantly influences its reactivity and interaction with biological systems.
The biological activity of this compound primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting various metabolic pathways.
- Receptor Interaction : Its halogen substituents enhance affinity for certain receptors, potentially modulating signaling pathways.
- Cellular Effects : The trifluoromethyl group can influence cellular uptake and distribution, affecting pharmacokinetics.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.25 µg/mL | |
| Escherichia coli | 0.5 µg/mL | |
| Salmonella Typhimurium | 0.78 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
Anticancer Properties
This compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving:
- Cell Cycle Arrest : The compound may interfere with cell cycle progression.
- Apoptotic Pathways : Activation of caspases leading to programmed cell death.
Case Study: Anticancer Activity Against Breast Cancer Cells
In a recent study, this compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells, with an IC₅₀ value of approximately 10 µM. The study highlighted the compound's ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, indicating a dual mechanism of action.
Synthetic Applications
Beyond its biological activities, this compound serves as an important intermediate in organic synthesis. It is utilized in:
- Coupling Reactions : Formation of biaryl compounds.
- Substitution Reactions : Synthesis of various derivatives for medicinal chemistry applications.
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 4-bromo-2-fluoro-5-(trifluoromethyl)benzoate?
A common approach involves sequential functionalization of a benzoate scaffold. Starting from methyl 2-fluoro-4-(trifluoromethyl)benzoate, bromination at the para-position can be achieved using electrophilic brominating agents (e.g., NBS or Br₂ in the presence of Lewis acids like FeBr₃). Careful control of reaction temperature (0–25°C) and stoichiometry is critical to avoid over-bromination. Purification via column chromatography or recrystallization ensures high purity . Alternative routes may involve Suzuki-Miyaura coupling for late-stage introduction of substituents, though steric hindrance from the trifluoromethyl group requires optimized palladium catalysts .
Advanced: How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved when characterizing substituent positions?
Discrepancies in NMR data often arise from anisotropic effects of the trifluoromethyl group or dynamic rotational barriers. To resolve this:
- Perform 2D NMR experiments (e.g., NOESY or HSQC) to confirm spatial proximity of protons and substituents.
- Compare experimental NMR shifts with DFT-calculated values to validate electronic environments.
- Use X-ray crystallography for unambiguous assignment, particularly when steric interactions distort expected splitting patterns. Contradictions in signals near 110–120 ppm may indicate residual solvent interference, necessitating rigorous drying or deuterated solvent swaps .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- LCMS : Confirm molecular weight ([M+H]⁺ expected at m/z 330.96) and monitor purity (>95% by UV at 254 nm).
- NMR : Key signals include the methyl ester (~3.9 ppm, singlet) and aromatic protons influenced by electron-withdrawing groups (e.g., deshielded protons near 8.0–8.5 ppm).
- NMR : Distinct signals for fluorine atoms at -60 to -70 ppm (CF₃) and -110 to -120 ppm (aryl-F) .
- FT-IR : Confirm ester carbonyl (~1720 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .
Advanced: How do electronic effects of substituents influence regioselectivity in further functionalization?
The trifluoromethyl group acts as a strong meta-directing, electron-withdrawing group, while the bromo and fluoro substituents exert ortho/para-directing effects. For example:
- Electrophilic substitution (e.g., nitration) favors the position ortho to fluorine due to its +M effect, but steric hindrance from CF₃ may shift reactivity.
- Nucleophilic aromatic substitution (SNAr) at the bromine site requires activation by electron-withdrawing groups. Kinetic studies suggest the trifluoromethyl group accelerates SNAr by polarizing the aryl ring, enabling displacement with amines or thiols under mild conditions (50–80°C) .
Advanced: How can discrepancies in reaction yields during scale-up be systematically addressed?
- Reaction optimization : Use design of experiments (DoE) to evaluate variables like solvent polarity (e.g., DMF vs. THF), catalyst loading (Pd/C vs. XPhos-Pd), and temperature. For SNAr, higher dielectric solvents improve ion-pair stabilization.
- Byproduct analysis : LCMS and GC-MS can identify side products (e.g., debromination or ester hydrolysis). Quenching with aqueous NaHCO₃ minimizes acid-catalyzed degradation.
- Computational modeling : DFT calculations (e.g., Gibbs free energy of transition states) predict competing pathways and guide reagent selection. For example, steric maps can rationalize low yields in bulky amine couplings .
Basic: What precautions are necessary for handling this compound in air/moisture-sensitive reactions?
- Store under inert gas (Ar/N₂) at 2–8°C to prevent ester hydrolysis.
- Use anhydrous solvents (e.g., THF over molecular sieves) and syringe-transfer techniques for reactions.
- Avoid prolonged exposure to light, as the C-Br bond is prone to homolytic cleavage, generating radicals .
Advanced: How can computational tools predict reactivity in cross-coupling reactions involving this benzoate?
- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The bromine atom typically shows high electrophilicity (f⁻ > 0.1), favoring oxidative addition in Pd-catalyzed couplings.
- Molecular docking : Screen potential catalysts (e.g., Pd(PPh₃)₄ vs. BrettPhos-Pd) for steric compatibility with the trifluoromethyl group.
- Solvent effect simulations : COSMO-RS models predict solubility and transition-state stabilization in polar aprotic media .
Advanced: What strategies mitigate competing side reactions during SNAr with primary amines?
- Temperature modulation : Lower temperatures (0–25°C) reduce base-catalyzed ester hydrolysis.
- Protecting groups : Temporarily protect amines as Boc derivatives to prevent nucleophilic attack on the ester.
- Additive screening : Catalytic KI or crown ethers enhance leaving-group departure, minimizing byproducts like dehalogenated aromatics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
